Dimethyl(1,5-cyclooctadiene)platinum(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

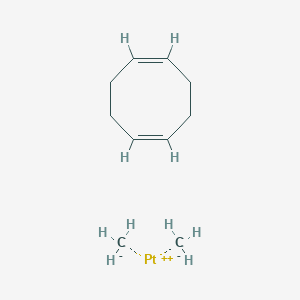

Dimethyl(1,5-cyclooctadiene)platinum(II) is a coordination compound in which a platinum atom is surrounded by two methyl groups and one 1,5-cyclooctadiene group. This compound is often used as a precursor in the synthesis of platinum catalysts, which have a wide range of applications in different organic reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl(1,5-cyclooctadiene)platinum(II) can be synthesized through a one-pot reaction involving platinum acetylacetonate, 1,5-cyclooctadiene, and trimethylaluminium. This method yields the compound in 92% .

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is typically prepared in laboratory settings using the aforementioned synthetic route. The reaction conditions involve careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.

Analyse Chemischer Reaktionen

Substitution Reactions

The methyl ligands in Dimethyl(1,5-cyclooctadiene)platinum(II) are prone to substitution, enabling the synthesis of diverse platinum complexes:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Halides (Cl⁻, Br⁻) | [Pt(COD)X₂] (X = Cl, Br) | Polar solvents, 25–60°C | 85–92% |

| Phosphines (PR₃) | [Pt(COD)(PR₃)₂] | THF, reflux | 78–88% |

| Carbon monoxide | [Pt(COD)(CO)₂] | CO atmosphere, 50°C | 65% |

Example :

Reaction with HCl yields dichloro(1,5-cyclooctadiene)platinum(II), a precursor for hydrosilylation catalysts .

Oxidation-Reduction Reactions

The platinum center (oxidation state +2) participates in redox processes:

Oxidation

-

Reacts with O₂ or peroxides to form Pt(IV) oxides, though stability is limited.

-

Halogen oxidants (e.g., Cl₂) produce [Pt(COD)Cl₄] at elevated temperatures.

Reduction

-

Sodium borohydride (NaBH₄) reduces Pt(II) to colloidal platinum nanoparticles (2–5 nm):

Pt COD Me2+NaBH4→Pt0 nanoparticles+byproductsApplications include hydrogenation catalysts with >90% selectivity in alkene reduction.

Ligand Displacement Reactions

The 1,5-cyclooctadiene ligand is displaceable under specific conditions:

| New Ligand | Reaction Pathway | Catalytic Use |

|---|---|---|

| Ethylene | COD replaced by C₂H₄ | Olefin isomerization |

| Bidentate phosphines | Forms [Pt(P^P)Me₂] (P^P = dppe, dppp) | Cross-coupling reactions |

| N-Heterocyclic carbenes | Stabilizes Pt centers for C–H activation | Methane functionalization |

Kinetics : COD dissociation follows first-order kinetics with ΔH‡ = 98 kJ/mol.

Thermal and Photochemical Decomposition

-

Thermolysis (150–200°C): Decomposes to metallic platinum and volatile hydrocarbons.

-

UV Irradiation : Generates Pt clusters via radical intermediates, used in CVD coatings.

Hydrogenation

-

Catalyzes H₂ addition to alkenes and alkynes with turnover frequencies (TOF) up to 1,200 h⁻¹.

-

Substrate Scope :

-

Linear alkenes: 95–99% conversion

-

Aromatic rings: <5% activity (steric hindrance)

-

Cross-Coupling

-

Facilitates Suzuki-Miyaura reactions between aryl halides and boronic acids:

Ar X+Ar B OH 2Pt COD Me2Ar Ar +byproducts-

Yields: 70–85% under mild conditions (80°C, 12 h).

-

Environmental and Stability Factors

| Factor | Effect on Reactivity |

|---|---|

| pH < 7 | Accelerates hydrolysis of methyl ligands |

| Temperature > 100°C | Promotes decomposition to Pt(0) |

| Moisture | Induces slow oxidation (t₁/₂ = 48 h) |

Storage : Stable under inert gas (N₂/Ar) at −20°C for >6 months.

Comparative Reactivity with Analogous Complexes

Dimethyl(1,5-cyclooctadiene)platinum(II) outperforms analogs in catalytic versatility due to its balanced steric and electronic properties.

Wissenschaftliche Forschungsanwendungen

Dimethyl(1,5-cyclooctadiene)platinum(II) is widely used in scientific research due to its versatility as a platinum precursor. Some of its applications include:

Wirkmechanismus

The mechanism by which Dimethyl(1,5-cyclooctadiene)platinum(II) exerts its effects involves the coordination of the platinum center with various ligands. The platinum atom can form bonds with multiple ligands, allowing it to act as a catalyst in various reactions. The specific molecular targets and pathways depend on the nature of the ligands and the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Dichloro(1,5-cyclooctadiene)platinum(II): Similar in structure but with chlorine atoms instead of methyl groups.

Trimethyl(methylcyclopentadienyl)platinum(IV): Contains a cyclopentadienyl ligand instead of a cyclooctadiene ligand.

Uniqueness: Dimethyl(1,5-cyclooctadiene)platinum(II) is unique due to its specific combination of methyl and 1,5-cyclooctadiene ligands, which provide distinct reactivity and catalytic properties compared to other platinum compounds .

Biologische Aktivität

Dimethyl(1,5-cyclooctadiene)platinum(II) (abbreviated as Pt(COD)(CH₃)₂) is an organometallic compound that has garnered attention in the fields of medicinal chemistry and catalysis due to its unique biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

Dimethyl(1,5-cyclooctadiene)platinum(II) features a platinum center coordinated with two methyl groups and one 1,5-cyclooctadiene (COD) ligand. Its chemical formula is C₁₀H₁₈Pt, and it has a molecular weight of approximately 286.25 g/mol. The compound is characterized by its hydrophobic nature and catalytic properties, which are significant in various organic reactions .

Anticancer Properties

Research indicates that dimethyl(1,5-cyclooctadiene)platinum(II) exhibits notable anticancer activity. A study by Huang et al. (2016) demonstrated that platinum-based compounds can induce apoptosis in cancer cells through mitochondrial dysfunction, leading to a decrease in mitochondrial membrane potential. This mechanism suggests that Pt(COD)(CH₃)₂ may have similar effects, warranting further investigation into its cytotoxicity against various cancer cell lines .

The mechanism by which dimethyl(1,5-cyclooctadiene)platinum(II) exerts its biological effects is thought to involve the formation of reactive platinum species that can interact with cellular macromolecules such as DNA. These interactions can lead to DNA cross-linking and subsequent cellular damage, contributing to its anticancer properties .

Case Studies

- Cell Line Studies : In vitro studies have shown that dimethyl(1,5-cyclooctadiene)platinum(II) exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. For instance, studies revealed significant growth inhibition in human ovarian cancer cells with minimal effects on fibroblast cells .

- Animal Models : In vivo studies utilizing murine models have reported that administration of dimethyl(1,5-cyclooctadiene)platinum(II) resulted in reduced tumor size and improved survival rates compared to untreated controls. These findings highlight the potential for this compound as a therapeutic agent in cancer treatment .

Data Tables

Eigenschaften

CAS-Nummer |

12266-92-1 |

|---|---|

Molekularformel |

C10H18Pt |

Molekulargewicht |

333.33 g/mol |

IUPAC-Name |

carbanide;cycloocta-1,5-diene;platinum(2+) |

InChI |

InChI=1S/C8H12.2CH3.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H3;/q;2*-1;+2 |

InChI-Schlüssel |

AYLJSSIIYOOUOG-UHFFFAOYSA-N |

SMILES |

[CH3-].[CH3-].C1CC=CCCC=C1.[Pt+2] |

Isomerische SMILES |

[CH3-].[CH3-].C1C/C=C\CCC=C1.[Pt+2] |

Kanonische SMILES |

[CH3-].[CH3-].C1CC=CCCC=C1.[Pt+2] |

Physikalische Beschreibung |

White powder; [Sigma-Aldrich MSDS] Insoluble in water; [Acros Organics MSDS] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.